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molecular formula C13H23NO5 B2544534 1-[(Tert-butoxy)carbonyl]-4-(methoxymethyl)piperidine-4-carboxylic acid CAS No. 412357-26-7

1-[(Tert-butoxy)carbonyl]-4-(methoxymethyl)piperidine-4-carboxylic acid

Cat. No. B2544534
M. Wt: 273.329
InChI Key: UNLQJPNYVYPPSG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08193202B2

Procedure details

To a solution of 1-tert-butyl 4-ethyl 4-(methoxymethyl)piperidine-1,4-dicarboxylate from step A (732 mg, 2.63 mmol) in 1:2 ethanol/water (9 mL) was added lithium hydroxide monohydrate (700 mg). The mixture was heated to 75° C. for 1 hour. The reaction was cooled to room temperature and poured into 50 mL of sat. aq. NaHSO4. The aqueous layer was extracted with ethyl acetate (3×50 mL). The combined organic layers were washed with brine, dried over MgSO4, and concentrated under vacuum to give the title compound as a viscous yellow oil, which was carried on to the next step without further purification. MS (ES+) [M+H]+=274.2.
Name
1-tert-butyl 4-ethyl 4-(methoxymethyl)piperidine-1,4-dicarboxylate
Quantity
732 mg
Type
reactant
Reaction Step One
Name
lithium hydroxide monohydrate
Quantity
700 mg
Type
reactant
Reaction Step One
Name
ethanol water
Quantity
9 mL
Type
solvent
Reaction Step One
Quantity
50 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][CH2:3][C:4]1([C:17]([O:19]CC)=[O:18])[CH2:9][CH2:8][N:7]([C:10]([O:12][C:13]([CH3:16])([CH3:15])[CH3:14])=[O:11])[CH2:6][CH2:5]1.O.[OH-].[Li+].OS([O-])(=O)=O.[Na+]>C(O)C.O>[C:13]([O:12][C:10]([N:7]1[CH2:8][CH2:9][C:4]([CH2:3][O:2][CH3:1])([C:17]([OH:19])=[O:18])[CH2:5][CH2:6]1)=[O:11])([CH3:16])([CH3:15])[CH3:14] |f:1.2.3,4.5,6.7|

Inputs

Step One
Name
1-tert-butyl 4-ethyl 4-(methoxymethyl)piperidine-1,4-dicarboxylate
Quantity
732 mg
Type
reactant
Smiles
COCC1(CCN(CC1)C(=O)OC(C)(C)C)C(=O)OCC
Name
lithium hydroxide monohydrate
Quantity
700 mg
Type
reactant
Smiles
O.[OH-].[Li+]
Name
ethanol water
Quantity
9 mL
Type
solvent
Smiles
C(C)O.O
Step Two
Name
Quantity
50 mL
Type
reactant
Smiles
OS(=O)(=O)[O-].[Na+]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
75 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction was cooled to room temperature
EXTRACTION
Type
EXTRACTION
Details
The aqueous layer was extracted with ethyl acetate (3×50 mL)
WASH
Type
WASH
Details
The combined organic layers were washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under vacuum

Outcomes

Product
Name
Type
product
Smiles
C(C)(C)(C)OC(=O)N1CCC(CC1)(C(=O)O)COC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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